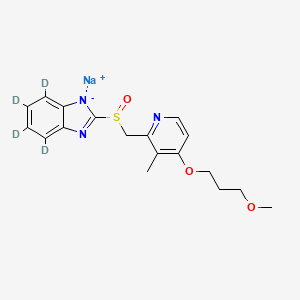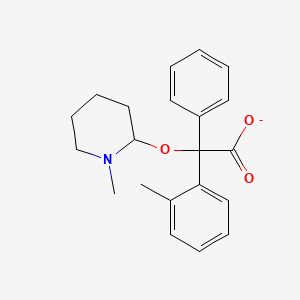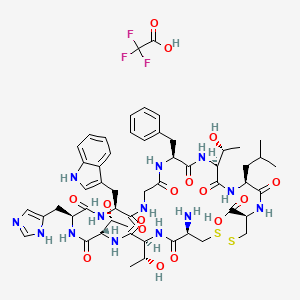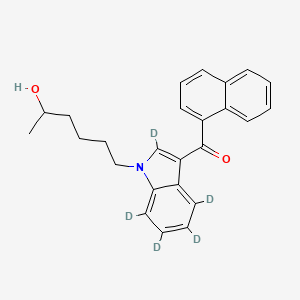
N-Cyclohexyl-desmethyl Bimatoprost
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-desmethyl Bimatoprost is a synthetic compound derived from Bimatoprost, a prostaglandin analog. Bimatoprost is primarily used in the treatment of glaucoma and ocular hypertension by increasing the outflow of aqueous fluid from the eyes. This compound is a modified version of Bimatoprost, where the cyclohexyl group replaces the ethyl group, potentially altering its pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-desmethyl Bimatoprost involves multiple steps, starting from the basic structure of Bimatoprost. The key steps include:
Oxidation: The initial compound undergoes an oxidation reaction to introduce the necessary functional groups.
Substitution: The ethyl group in Bimatoprost is replaced with a cyclohexyl group through a substitution reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to the same oxidation and substitution reactions.
Automated Purification: High-throughput chromatographic systems are used for purification.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-Cyclohexyl-desmethyl Bimatoprost undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological activity.
Substitution: The cyclohexyl group can be substituted with other groups to create new analogs.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide are used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Solvents: Reactions are often carried out in solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
科学的研究の応用
N-Cyclohexyl-desmethyl Bimatoprost has several scientific research applications:
Chemistry: Used as a reference material in the synthesis of new prostaglandin analogs.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Medicine: Investigated for potential therapeutic uses beyond glaucoma, such as in hair growth stimulation.
Industry: Utilized in the development of new ophthalmic formulations and drug delivery systems
作用機序
N-Cyclohexyl-desmethyl Bimatoprost exerts its effects by mimicking the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2). It lowers intraocular pressure by enhancing both conventional and uveoscleral outflow pathways. The compound may act as a prodrug or directly stimulate FP receptors .
類似化合物との比較
Similar Compounds
Bimatoprost: The parent compound, used primarily for glaucoma treatment.
Latanoprost: Another prostaglandin analog used for similar indications.
Travoprost: Similar to Bimatoprost and Latanoprost, used in ocular hypertension.
Uniqueness
N-Cyclohexyl-desmethyl Bimatoprost is unique due to the presence of the cyclohexyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can potentially lead to variations in efficacy, receptor binding, and metabolic stability .
特性
分子式 |
C29H43NO4 |
|---|---|
分子量 |
469.7 g/mol |
IUPAC名 |
(Z)-N-cyclohexyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C29H43NO4/c31-24(18-17-22-11-5-3-6-12-22)19-20-26-25(27(32)21-28(26)33)15-9-1-2-10-16-29(34)30-23-13-7-4-8-14-23/h1,3,5-6,9,11-12,19-20,23-28,31-33H,2,4,7-8,10,13-18,21H2,(H,30,34)/b9-1-,20-19+/t24-,25+,26+,27-,28+/m0/s1 |
InChIキー |
VACHMGFXQDUKEU-MXGDMWONSA-N |
異性体SMILES |
C1CCC(CC1)NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O |
正規SMILES |
C1CCC(CC1)NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
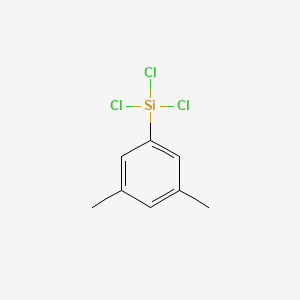
![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)

